An In-depth Technical Guide to the Synthesis and Characterization of N,N,4-trimethyl-4-penten-2-yn-1-amine
An In-depth Technical Guide to the Synthesis and Characterization of N,N,4-trimethyl-4-penten-2-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of N,N,4-trimethyl-4-penten-2-yn-1-amine, a tertiary amine with a unique pentenynyl backbone. This compound serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. This document outlines a proposed synthetic pathway, details expected characterization data, and provides protocols for its preparation and analysis.
Chemical Properties and Structure
N,N,4-trimethyl-4-penten-2-yn-1-amine is characterized by the presence of a terminal alkene, an internal alkyne, and a tertiary amine functional group. These features make it a versatile synthon for a variety of chemical transformations.
| Property | Value |
| Molecular Formula | C₈H₁₃N[1] |
| Molecular Weight | 123.20 g/mol [1] |
| IUPAC Name | N,N,4-trimethylpent-4-en-2-yn-1-amine[1] |
| CAS Number | 19837-34-4 |
| Canonical SMILES | CC(=C)C#CCN(C)C[1] |
| InChI Key | IRLJAAAWXIUAPT-UHFFFAOYSA-N[1] |
Proposed Synthesis
A proposed synthetic workflow is outlined below:
Caption: Proposed two-step synthesis of N,N,4-trimethyl-4-penten-2-yn-1-amine.
Experimental Protocol: Proposed Synthesis
Materials:
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Propargyl alcohol
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Ethylmagnesium bromide (1.0 M solution in THF)
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Acetone, anhydrous
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Dimethylamine (40% aqueous solution)
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Sulfuric acid, concentrated
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Diethyl ether, anhydrous
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Sodium sulfate, anhydrous
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Saturated aqueous sodium bicarbonate solution
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Saturated aqueous sodium chloride solution
Equipment:
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Three-neck round-bottom flask
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Dropping funnel
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Reflux condenser
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Magnetic stirrer with heating mantle
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Ice bath
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Separatory funnel
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Rotary evaporator
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Distillation apparatus for vacuum distillation
Procedure:
Step 1: Synthesis of 2-Methyl-3-butyn-2-ol
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A dry three-neck flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of ethylmagnesium bromide in THF.
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The flask is cooled in an ice bath, and propargyl alcohol is added dropwise via the dropping funnel while maintaining the temperature below 10 °C.
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After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.
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Anhydrous acetone is then added dropwise, and the mixture is stirred for an additional 2 hours at room temperature.
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The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
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The combined organic layers are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-methyl-3-butyn-2-ol.
Step 2: Synthesis of N,N,4-trimethyl-4-penten-2-yn-1-amine
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The crude 2-methyl-3-butyn-2-ol is placed in a round-bottom flask.
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An aqueous solution of dimethylamine is added, followed by the slow, dropwise addition of concentrated sulfuric acid while cooling in an ice bath.
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The reaction mixture is then heated to 90-95 °C in a sealed vessel or under reflux for 4-6 hours.
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After cooling to room temperature, the mixture is made alkaline by the careful addition of a saturated aqueous sodium bicarbonate solution until the effervescence ceases.
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The product is extracted with diethyl ether.
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The combined organic extracts are washed with saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.
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The crude product is purified by vacuum distillation to afford N,N,4-trimethyl-4-penten-2-yn-1-amine as a colorless to pale yellow liquid.
Characterization
The structure of the synthesized N,N,4-trimethyl-4-penten-2-yn-1-amine should be confirmed by a combination of spectroscopic methods. While detailed experimental spectra are not publicly available, the expected data based on the compound's structure are summarized below. The PubChem database entry for this compound (CID 535764) indicates the availability of GC-MS, IR, and ¹³C NMR spectra.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.9 - 5.1 | m | 2H | =CH₂ |
| ~ 3.2 - 3.4 | s | 2H | -CH₂-N |
| ~ 2.3 - 2.5 | s | 6H | -N(CH₃)₂ |
| ~ 1.8 - 1.9 | s | 3H | =C-CH₃ |
Expected ¹³C NMR Data (CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 125 | =C(CH₃) |
| ~ 122 | =CH₂ |
| ~ 90 | -C≡C- |
| ~ 85 | -C≡C- |
| ~ 50 | -CH₂-N |
| ~ 45 | -N(CH₃)₂ |
| ~ 23 | =C-CH₃ |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3090 | Medium | =C-H stretch (alkene) |
| ~ 2970 | Strong | C-H stretch (alkane) |
| ~ 2240 | Medium | C≡C stretch (internal alkyne) |
| ~ 1640 | Medium | C=C stretch (alkene) |
| ~ 1450 | Medium | C-H bend (alkane) |
| ~ 890 | Strong | =C-H bend (out-of-plane, terminal alkene) |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 123 | [M]⁺ (Molecular Ion) |
| 108 | [M - CH₃]⁺ |
| 82 | Fragmentation |
| 58 | [CH₂=N(CH₃)₂]⁺ |
Applications in Research and Drug Development
N,N,4-trimethyl-4-penten-2-yn-1-amine is a valuable intermediate in the synthesis of more complex molecules. Its utility stems from the reactivity of its functional groups:
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Alkyne Group: The alkyne can participate in various coupling reactions, such as the Sonogashira coupling, and cycloaddition reactions, like the copper-catalyzed azide-alkyne cycloaddition ("click chemistry"). This allows for the straightforward introduction of this fragment into larger molecules, including potential drug candidates.
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Alkene Group: The terminal alkene can undergo a range of addition reactions, polymerization, and metathesis reactions.
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Tertiary Amine Group: The tertiary amine can act as a base or a nucleophile and can be quaternized to form ammonium salts, which can modify the solubility and biological activity of a molecule.
The presence of these multiple reactive sites in a compact scaffold makes N,N,4-trimethyl-4-penten-2-yn-1-amine an attractive building block for the construction of diverse chemical libraries for high-throughput screening in drug discovery programs.
Safety and Handling
Detailed toxicological data for N,N,4-trimethyl-4-penten-2-yn-1-amine are not available. As with all laboratory chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of N,N,4-trimethyl-4-penten-2-yn-1-amine. While a specific published synthetic protocol is lacking, a robust and plausible method has been proposed based on established chemical principles. The expected characterization data have been tabulated to aid in the identification and quality control of this compound. The versatile nature of its functional groups makes it a valuable tool for researchers in organic synthesis and medicinal chemistry.
